molecular formula C16H24N2O4S B5263619 Methyl 2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate

Methyl 2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate

Cat. No.: B5263619
M. Wt: 340.4 g/mol
InChI Key: URXLYRDKIQOHQU-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a morpholine moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Morpholine Moiety: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiophene ring is replaced by the morpholine moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring with methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Methyl 2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-5-ethylthiophene-3-carboxamide

Uniqueness

Methyl 2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate is unique due to the presence of both the morpholine and thiophene moieties, which confer distinct chemical and biological properties. Its ester functional group also allows for further chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-5-12-6-13(16(20)21-4)15(23-12)17-14(19)9-18-7-10(2)22-11(3)8-18/h6,10-11H,5,7-9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXLYRDKIQOHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CN2CC(OC(C2)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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